REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[N:19]=[CH:18][C:6]2[O:7][CH2:8][CH2:9][N:10]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[C:5]=2[CH:4]=1>ClCCl.[O-2].[Mn+4].[O-2]>[CH:2]([C:3]1[N:19]=[CH:18][C:6]2[O:7][CH2:8][CH2:9][N:10]([C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:12])[C:5]=2[CH:4]=1)=[O:1] |f:2.3.4|
|
Name
|
1,1-dimethylethyl 7-(hydroxymethyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
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Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
OCC1=CC2=C(OCCN2C(=O)OC(C)(C)C)C=N1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
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Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CC2=C(OCCN2C(=O)OC(C)(C)C)C=N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.62 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |